N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Pyrimidine Core: The final step involves coupling the piperidine derivative with a pyrimidine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a fully reduced amine derivative.
Scientific Research Applications
N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to target proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine: This compound is unique due to its specific substitution pattern and the presence of the trifluoromethyl group.
N-methyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine: Similar structure but lacks one methyl group.
N,5-dimethyl-N-{1-[3-(fluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C17H20F3N5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N5/c1-12-9-22-16(23-10-12)24(2)13-5-4-8-25(11-13)15-14(17(18,19)20)6-3-7-21-15/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3 |
InChI Key |
DHMJLHJLQFMUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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